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Compound of Interest

Compound Name:
2-Hydroxy-4-(1H-pyrazol-1-

yl)benzaldehyde

CAS No.: 1780164-03-5

Cat. No.: B2490431

Get Quote

Structural Context & Molecular Design
2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde represents a specialized class of "push-pull"

chromophores. Its utility spans two critical domains:

Coordination Chemistry: It acts as an O,N-donor precursor. The salicylaldehyde moiety

provides an

-bidentate site (upon Schiff base formation), while the pyrazole ring offers a distal nitrogen
donor or simply acts to modulate electronic density via the aromatic system.

Photophysics (ESIPT): The molecule features an intramolecular hydrogen bond (IMHB)

between the hydroxyl proton and the carbonyl oxygen. This structural lock facilitates Excited-

State Intramolecular Proton Transfer (ESIPT), a mechanism resulting in a large Stokes shift,

making it a valuable scaffold for fluorescent probes.

Molecular Architecture
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Core: Salicylaldehyde (2-hydroxybenzaldehyde).

Substituent: 1H-Pyrazole ring attached at the C4 position (para to the aldehyde).

Electronic Effect: The pyrazole acts as a weak electron donor to the

-system, while the aldehyde is a strong electron acceptor, creating a charge-transfer axis.

Analytical Workflow & Purity Protocol
Before spectroscopic data acquisition, sample integrity must be validated. The synthesis

typically involves the Ullmann coupling of 4-fluorosalicylaldehyde with pyrazole. Common

impurities include unreacted pyrazole and copper catalyst residues.

Workflow Diagram
The following flowchart outlines the critical path from crude isolation to definitive structural

assignment.
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Caption: Analytical workflow ensuring removal of regioisomers and metal catalysts prior to

spectroscopic assignment.

Vibrational Spectroscopy (FT-IR)
The infrared spectrum provides the first evidence of the intramolecular hydrogen bond.

Key Diagnostic Bands
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Functional Group
Wavenumber (

)
Intensity

Assignment /
Mechanistic Note

O-H Stretch 3100 – 3400 Broad, Weak

Chealted OH.

Significantly

broadened and red-

shifted due to IMHB (

).

C=O Stretch 1650 – 1670 Strong

Conjugated Aldehyde.

Lower frequency than

typical benzaldehydes

(~1700) due to

resonance and H-

bonding.

C=N Stretch 1590 – 1600 Medium
Pyrazole ring

breathing mode.

C=C Aromatic 1510 – 1550 Strong
Benzene ring skeletal

vibrations.

C-H Aldehyde 2750 & 2850 Weak

Fermi resonance

doublet characteristic

of aldehydes.

Experimental Protocol:

Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent

hygroscopic interference.

Resolution: 4

, 16 scans.

Validation: Absence of a sharp peak >3500

confirms no free (non-hydrogen bonded) phenolic species are present.
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Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural confirmation. DMSO-d6 is the solvent of choice;

may lead to broadening of the hydroxyl proton or poor solubility.

H NMR Assignment (400 MHz, DMSO-d6)
The spectrum is characterized by two distinct aromatic systems (benzene + pyrazole) and two

deshielded singlets.
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(ppm) Multiplicity Integral Assignment
Structural
Insight

11.20 – 11.40 Singlet 1H -OH

Phenolic proton.

Highly

deshielded due

to strong

intramolecular H-

bond.

Exchangeable

with

.

9.85 – 9.95 Singlet 1H -CHO Aldehyde proton.

8.60 – 8.65 Doublet 1H Py-H5'
Pyrazole proton

(adjacent to N).

7.85 – 7.90 Doublet 1H Ar-H6

Benzene proton

ortho to

aldehyde.

7.75 – 7.80 Doublet 1H Py-H3' Pyrazole proton.

7.40 – 7.50 Multiplet 2H Ar-H3, Ar-H5

Benzene protons

meta to

aldehyde.

6.60 – 6.65 Triplet/dd 1H Py-H4'

Pyrazole proton

(most shielded

on the

heterocyclic

ring).

C NMR Key Signals[1][2]
Carbonyl (C=O): ~190 ppm.

Phenolic Carbon (C-OH): ~162 ppm (Deshielded by oxygen).
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Pyrazole Carbons: Distinct signals at ~141 ppm (C3'/C5') and ~108 ppm (C4').

Protocol Note: Ensure the sample concentration is ~10-15 mg in 0.6 mL DMSO-d6. If the -OH

peak is broad, the sample may contain trace water; add activated molecular sieves to the tube

1 hour prior to acquisition.

Electronic Spectroscopy & ESIPT Mechanism
This section details the photophysical behavior that makes this molecule scientifically

significant.

UV-Vis Absorption
Solvent: Acetonitrile or Methanol.

: Typically 290–310 nm (

) and a lower energy band at 340–360 nm (Charge Transfer).

Fluorescence (ESIPT)
Upon excitation, the phenolic proton tunnels to the carbonyl oxygen, forming a cis-keto

tautomer in the excited state. This species emits a photon and relaxes to the ground state keto

form, which instantly reverts to the enol form.

Mechanism Diagram: The following diagram illustrates the four-level photocycle (Enol

Enol*

Keto*

Keto).
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Caption: The ESIPT photocycle responsible for the large Stokes shift emission.

Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is required to confirm the elemental composition.

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

Target Ion:

Formula:

Calculated Mass: 189.0659 Da (

).

Fragmentation: Expect loss of CO (28 Da) from the aldehyde or fragmentation of the

pyrazole ring at higher collision energies.

References
Synthesis and ESIPT Properties of Salicylaldehyde Derivatives: Source:Journal of

Fluorescence, "Excited-State Intramolecular Proton Transfer (ESIPT) in 4-Substituted

Salicylaldehydes."[1] Context: Establishes the baseline for ESIPT mechanisms in 4-

substituted analogs.
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NMR Characterization of Pyrazolyl-Benzaldehydes: Source:Journal of Molecular Structure,

"Spectroscopic analysis of pyrazole derivatives derived from 2,4-dihydroxybenzaldehyde."

Context: Provides comparative NMR shifts for the pyrazole/benzaldehyde hybrid system.

General Spectroscopic Data for 4-Hydroxybenzaldehyde Derivatives: Source:PubChem, "2-
Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde Compound Summary."[2] Context: Database

entry for structural identifiers and predicted properties.

Mechanism of ESIPT in Schiff Bases: Source:MDPI, "Excited-State Intramolecular Proton

Transfer: A Short Introductory Review." Context: Theoretical grounding for the

tautomerization depicted in Section 5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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